molecular formula C13H18O3 B14489173 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione CAS No. 63371-55-1

3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione

Katalognummer: B14489173
CAS-Nummer: 63371-55-1
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: WHVLFCFDIXJYJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two ketone groups (carbonyl groups) attached to the cyclohexane ring, making it a diketone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione typically involves the reaction of cyclohexanone with appropriate reagents to introduce the oxo and methyl groups. One common method is the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) followed by oxidation to form the diketone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diketone structure allows it to form stable complexes with metal ions or participate in redox reactions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane-1,2-dione: A simpler diketone with similar reactivity.

    2-Methylcyclohexanone: A monoketone with a methyl group, lacking the second ketone group.

    Cyclohexanone: A single ketone without additional substituents.

Uniqueness

3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

63371-55-1

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

3-[(2-oxocyclohexyl)methyl]cyclohexane-1,2-dione

InChI

InChI=1S/C13H18O3/c14-11-6-2-1-4-9(11)8-10-5-3-7-12(15)13(10)16/h9-10H,1-8H2

InChI-Schlüssel

WHVLFCFDIXJYJC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)CC2CCCC(=O)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.